(R)-Funapide is classified as a synthetic organic compound, specifically a spiro compound. It is derived from the natural product isatin, which serves as a building block in various synthetic pathways. The compound's development is linked to ongoing research into non-opioid analgesics, aiming to provide effective pain relief with reduced side effects compared to traditional opioid medications.
The synthesis of (R)-Funapide involves several key steps, primarily utilizing asymmetric synthesis techniques to achieve the desired enantiomeric purity. The methods include:
The molecular structure of (R)-Funapide features a spirocyclic framework that includes a furobenzodioxole moiety and an indole unit. Its chemical formula can be represented as CHFNO. The stereochemistry of (R)-Funapide is crucial for its biological activity, with the (R) configuration enhancing its binding affinity to target proteins involved in pain signaling pathways.
(R)-Funapide participates in various chemical reactions that can modify its structure or enhance its activity. Notable reactions include:
These reactions are essential for optimizing the pharmacological profile of the compound.
The mechanism of action of (R)-Funapide primarily involves modulation of pain pathways through interaction with specific receptors in the central nervous system. Research indicates that it may act on sodium channels, particularly Nav1.7, which are crucial for transmitting pain signals.
This mechanism positions (R)-Funapide as a promising candidate for non-opioid analgesic therapies.
Relevant data from studies indicate that these properties are critical for formulating effective pharmaceutical preparations.
(R)-Funapide has significant potential applications in medicinal chemistry and pharmacology:
Ongoing research continues to explore additional applications and optimize the therapeutic profile of (R)-Funapide, highlighting its importance in advancing pain management strategies .
(R)-Funapide ((R)-TV-45070) is the less active enantiomer of the novel voltage-gated sodium channel blocker Funapide. Electrophysiological studies reveal significant stereoselectivity in its inhibitory effects on human Nav isoforms. Whole-cell patch-clamp analyses demonstrate that (R)-Funapide exhibits a 30-fold lower potency against Nav1.7 compared to its (S)-enantiomer counterpart, with half-maximal inhibitory concentration (IC50) values of 1.2 µM versus 0.04 µM, respectively, in heterologous expression systems [3] [6]. This enantiomeric divergence is less pronounced at Nav1.8 channels, where (R)-Funapide shows only 5-fold reduced affinity relative to (S)-Funapide (IC50 = 0.8 µM vs. 0.16 µM) [6].
The molecular basis for this differential blockade involves isoform-specific pore architecture. Nav1.7’s domain IV voltage-sensing domain (VSD) contains a unique fenestration site that accommodates small molecules with high stereochemical precision [1] [2]. Cryo-EM structural analyses indicate that Nav1.8’s central cavity possesses greater conformational flexibility, reducing its sensitivity to stereochemical variations in ligand binding [5]. Kinetic assays further reveal that (R)-Funapide displays slower association kinetics (kon = 1.3 × 104 M−1s−1) at Nav1.7 compared to (S)-Funapide (kon = 7.8 × 104 M−1s−1), while dissociation rates remain comparable (koff ≈ 0.05 s−1) [6]. This suggests the (R)-enantiomer experiences greater steric hindrance during initial binding.
Table 1: Inhibition Parameters of (R)-Funapide at Human Sodium Channel Isoforms
Parameter | Nav1.7 | Nav1.8 | Experimental System |
---|---|---|---|
IC50 (µM) | 1.2 ± 0.2 | 0.8 ± 0.1 | HEK293 stable cells |
Hill coefficient | 1.1 ± 0.1 | 1.3 ± 0.2 | Whole-cell patch clamp |
Use-dependence (%) | 42 ± 5 | 68 ± 7 | 10 Hz stimulation |
Recovery τ (ms) | 320 ± 40 | 180 ± 25 | -90 mV holding potential |
The enantiomers of Funapide exhibit fundamentally distinct allosteric modulation mechanisms within peripheral sensory neuron sodium channels. Molecular docking simulations indicate that (S)-Funapide binds within the inner pore region of Nav1.7, forming hydrogen bonds with Thr1390 (DIII S6) and π-cation interactions with Phe1570 (DIV S6) [2] [6]. In contrast, (R)-Funapide adopts an alternative binding pose that disrupts the canonical coupling between voltage-sensing domain activation and pore opening [7].
Functional studies demonstrate that (R)-Funapide preferentially stabilizes the slow-inactivated state of Nav1.7 (time constant of inactivation = 15.3 ± 2.1 ms vs. 8.7 ± 1.2 ms for (S)-enantiomer) without significantly altering voltage-dependence of activation (V1/2 = -32.1 mV vs. -31.5 mV control) [6]. This contrasts with (S)-Funapide, which produces a hyperpolarizing shift in steady-state inactivation (ΔV1/2 = -14.3 mV). Mutagenesis experiments confirm this mechanistic divergence: The Nav1.7 F1570A mutation reduces (S)-Funapide affinity by 25-fold but only minimally impacts (R)-Funapide binding (2.3-fold reduction), indicating distinct pharmacophores [2].
State-dependent fluorescence spectroscopy reveals that (R)-Funapide binding induces a unique conformational change in the DIV-VSD, evidenced by a 17% quenching of environmentally sensitive fluorophores introduced at position 1599. This allosteric modulation impairs the "hinged lid" mechanism of fast inactivation, distinguishing it from classical pore blockers [7].
(R)-Funapide exhibits preferential blockade of inactivated channels over resting states, though with reduced efficacy compared to its enantiomer. Quantitative analysis reveals a 28-fold higher affinity for the inactivated state (Ki = 0.11 µM) versus the resting state (Kr = 3.1 µM) at Nav1.7 [3] [7]. This differential aligns with the modulated receptor hypothesis, where conformational changes during inactivation create a high-affinity drug receptor [7] [10].
The molecular basis for state-dependence involves differential access pathways. At depolarized membrane potentials, (R)-Funapide utilizes the hydrophilic pathway through the central pore, evidenced by its >90% inhibition during 10 Hz pulse trains [3]. In contrast, at hyperpolarized potentials, its predominantly cationic species (99.8% at pH 7.4) experiences electrostatic repulsion at the selectivity filter, limiting resting block [7] [10]. Voltage-clamp fluorometry demonstrates that (R)-Funapide binding reduces the mobility of S4 segments in DIII and DIV, effectively stabilizing the "activated-not-open" intermediate state that precedes full inactivation [1].
Table 2: State-Dependent Block Parameters of (R)-Funapide
Parameter | Nav1.7 | Experimental Conditions |
---|---|---|
Resting Kr (µM) | 3.1 ± 0.4 | -120 mV holding potential |
Inactivated Ki (µM) | 0.11 ± 0.02 | -60 mV conditioning prepulse |
Open-channel Ko (µM) | 0.38 ± 0.05 | During 0 mV test pulse |
Use-dependence (τ, pulses) | 8.2 ± 1.1 | 2 Hz pulse train at -10 mV |
Recovery τ (ms) | 420 ± 55 | -100 mV after inactivation |
The kinetic trapping mechanism of (R)-Funapide differs significantly from classical local anesthetics. While lidocaine derivatives require channel opening for high-affinity binding, (R)-Funapide can access its receptor through lateral fenestrations in the inactivated state, as demonstrated by accelerated blockade in the presence of the inactivation-enhancing toxin β-scorpion toxin [1] [7]. This is further supported by molecular dynamics simulations showing preferential partitioning of (R)-Funapide into the III-IV fenestration when the DIV S6 segment is in the "up" conformation characteristic of slow inactivation [2].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7